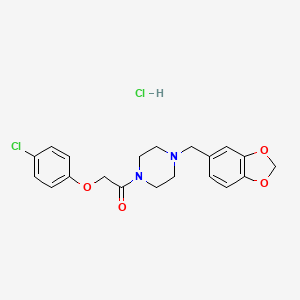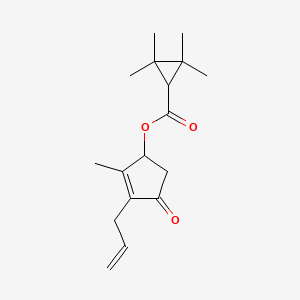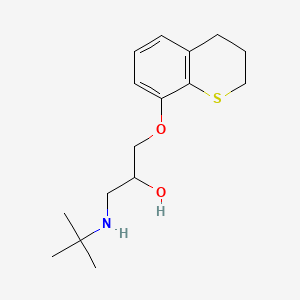
Xyloidone
Descripción general
Descripción
La deshidro-alfa-lapachona es un compuesto natural derivado del lapachol, una naftoquinona que se encuentra en la madera dura de ciertos árboles como la Tabebuia avellanedae. Este compuesto ha ganado una atención significativa debido a sus diversas actividades biológicas, incluida su potencial como agente antivascular .
Mecanismo De Acción
La deshidro-alfa-lapachona ejerce sus efectos principalmente al dirigirse a las vías de adhesión celular. Promueve la ubiquitinación de la Rho-GTPasa Rac1, que a menudo se regula al alza en varios cánceres. Esto conduce a la inhibición de la regeneración de vasos, interferencia con la anastomosis de vasos y limitación de la formación de plexos . Estas acciones contribuyen a su potencial como agente antivascular en la terapia del cáncer.
Compuestos similares:
- Alfa-lapachona
- Beta-lapachona
- Lapachol
- Xyloidona
Comparación: La deshidro-alfa-lapachona es única debido a su mecanismo de acción específico que involucra la ubiquitinación de Rac1. Si bien otros compuestos similares como la alfa-lapachona y la beta-lapachona también exhiben actividades biológicas, la capacidad de la deshidro-alfa-lapachona para dirigirse a las vías de adhesión celular la distingue .
Análisis Bioquímico
Biochemical Properties
Xyloidone plays a role in biochemical reactions due to its structural characteristics that allow it to receive and transfer electrons . This ability to transfer electrons allows it to affect the functions of topoisomerases enzymes , which are crucial for DNA replication. Therefore, this compound can interfere in several biochemical mechanisms of cells .
Cellular Effects
This compound has been found to exhibit antifungal activity, completely inhibiting the mycelial growth of certain fungi such as B. cinerea, Colletotrichum acutatum Simmonds, Colletotrichum gloeosporioides Simmonds, M. grisea, and Pythium ultimum Trow . This suggests that this compound may influence cell function by disrupting the growth and development of these fungi.
Molecular Mechanism
Its ability to receive and transfer electrons suggests that it may interact with biomolecules in a way that disrupts their normal function . For instance, it may inhibit or activate enzymes, leading to changes in gene expression .
Metabolic Pathways
Its ability to receive and transfer electrons suggests that it may interact with enzymes or cofactors in various metabolic pathways .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La deshidro-alfa-lapachona se puede sintetizar a través de varios métodos. Un enfoque común involucra la transformación fotoquímica del lapachol. Además, se puede aislar de hongos e insectos . Otro método involucra la síntesis microbiológica de deshidro-alfa-lapachona a partir de lapachol utilizando probióticos .
Métodos de producción industrial: La producción industrial de deshidro-alfa-lapachona generalmente involucra la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso puede incluir pasos como extracción, purificación y cristalización para obtener el producto final.
Análisis De Reacciones Químicas
Tipos de reacciones: La deshidro-alfa-lapachona experimenta varias reacciones químicas, que incluyen:
Oxidación: Se puede oxidar para formar diferentes derivados de quinona.
Reducción: Las reacciones de reducción pueden convertirlo en derivados de hidroquinona.
Sustitución: Puede sufrir reacciones de sustitución, particularmente en la porción de quinona.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Los agentes reductores como borohidruro de sodio e hidruro de aluminio y litio se utilizan a menudo.
Sustitución: Las reacciones de sustitución pueden involucrar reactivos como halógenos o nucleófilos en condiciones específicas.
Productos principales: Los principales productos formados a partir de estas reacciones incluyen varios derivados de quinona e hidroquinona, que pueden tener actividades biológicas distintas .
Aplicaciones Científicas De Investigación
La deshidro-alfa-lapachona tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como precursor para sintetizar otros derivados de naftoquinona.
Biología: Los estudios han demostrado su potencial para inhibir la adhesión celular y la regeneración de vasos, lo que la convierte en una candidata para la terapia antivascular
Medicina: Se ha investigado por sus propiedades anticancerígenas, particularmente en la orientación de las vías de adhesión celular y la promoción de la ubiquitinación de la Rho-GTPasa Rac1
Industria: Sus derivados se utilizan en el desarrollo de productos farmacéuticos y otros productos químicos.
Comparación Con Compuestos Similares
- Alpha-lapachone
- Beta-lapachone
- Lapachol
- Xyloidone
Comparison: Dehydro-alpha-lapachone is unique due to its specific mechanism of action involving the ubiquitination of Rac1. While other similar compounds like alpha-lapachone and beta-lapachone also exhibit biological activities, dehydro-alpha-lapachone’s ability to target cell adhesion pathways sets it apart .
Propiedades
IUPAC Name |
2,2-dimethylbenzo[g]chromene-5,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O3/c1-15(2)8-7-11-12(16)9-5-3-4-6-10(9)13(17)14(11)18-15/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWFHAMHRUCUSRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CC2=C(O1)C(=O)C3=CC=CC=C3C2=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30165176 | |
| Record name | Xyloidone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30165176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15297-92-4 | |
| Record name | Xyloidone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015297924 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Xyloidone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106453 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Xyloidone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30165176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Q 99 2,2-Dimethyl-2H-naphtho(2,3-b)pyran-5,10-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | XYLOIDONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/305WY61CUF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















